molecular formula C9H17NO4 B2516853 h-d-glu-otbu CAS No. 25456-76-2; 45120-30-7; 57294-38-9

h-d-glu-otbu

Cat. No.: B2516853
CAS No.: 25456-76-2; 45120-30-7; 57294-38-9
M. Wt: 203.238
InChI Key: QVAQMUAKTNUNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-glutamic acid tert-butyl ester, commonly referred to as H-D-Glu-OtBu, is a derivative of glutamic acid. This compound is primarily used in scientific research and industrial applications due to its unique properties and versatility. It is a white to off-white solid with a molecular weight of 203.24 g/mol and a chemical formula of C9H17NO4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

H-D-Glu-OtBu is synthesized through the esterification of glutamic acid. The process involves the reaction of glutamic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. After the reaction, the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

H-D-Glu-OtBu undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-D-Glu-OtBu has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-D-Glu-OtBu is primarily related to its role as a derivative of glutamic acid. In biological systems, it can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks. The compound interacts with various molecular targets and pathways, including those involved in protein synthesis and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-D-Glu-OtBu is unique due to its specific esterification with tert-butyl alcohol, which provides distinct chemical properties and reactivity. Its use as a non-cleavable linker in antibody-drug conjugates and as a solubilizing agent in peptide synthesis highlights its versatility and importance in various scientific and industrial applications .

Properties

CAS No.

25456-76-2; 45120-30-7; 57294-38-9

Molecular Formula

C9H17NO4

Molecular Weight

203.238

IUPAC Name

4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)

InChI Key

QVAQMUAKTNUNLN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)N

solubility

not available

Origin of Product

United States

Synthesis routes and methods

Procedure details

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